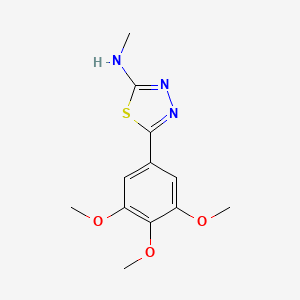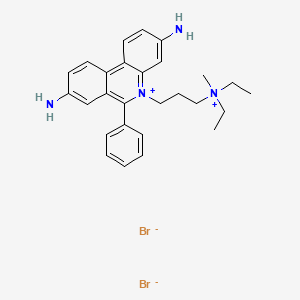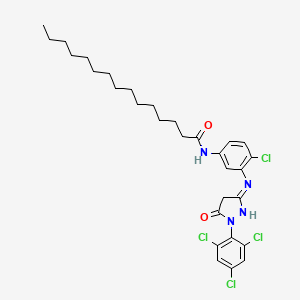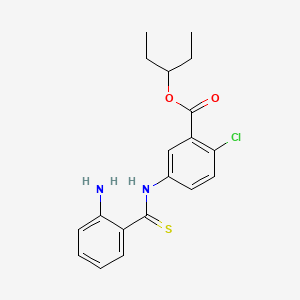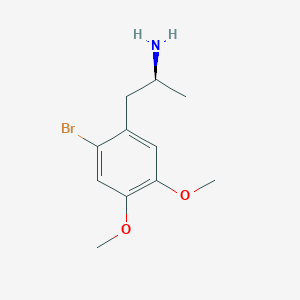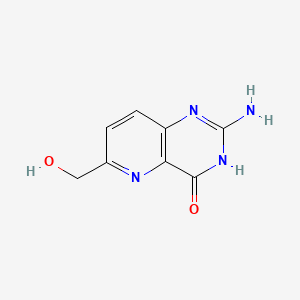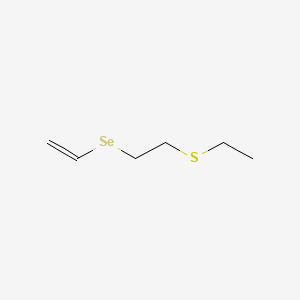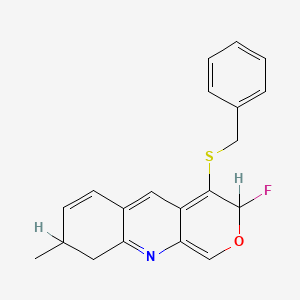
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a triazole ring attached at the second position. The unique combination of these two moieties imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: This compound has a methyl group instead of the triazole ring, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: This derivative has additional methoxy and hydroxy groups, which can affect its reactivity and biological activity.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: The presence of multiple methoxy groups distinguishes this compound from the triazole derivative.
Uniqueness
The presence of the 1-methyl-1H-1,2,3-triazol-5-yl group in 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)- imparts unique properties, such as enhanced stability, specific binding affinity to biological targets, and distinct reactivity patterns
Eigenschaften
CAS-Nummer |
119584-87-1 |
|---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-15-9(7-13-14-15)12-6-10(16)8-4-2-3-5-11(8)17-12/h2-7H,1H3 |
InChI-Schlüssel |
SFXGOLVNJYXFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


